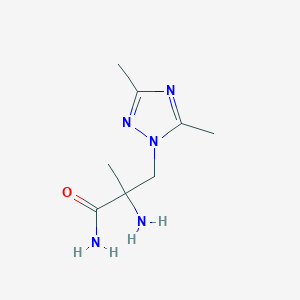
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a triazole ring, an amino group, and a methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Methylpropanamide Moiety: The triazole ring is then reacted with a suitable alkylating agent to introduce the methylpropanamide group. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methylpropanamide moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Amino-3-(1H-1,2,4-triazol-1-YL)-2-methylpropanamide: Lacks the dimethyl substitution on the triazole ring.
2-Amino-3-(dimethyl-1H-1,2,3-triazol-1-YL)-2-methylpropanamide: Features a different triazole isomer.
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-ethylpropanamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is unique due to the presence of the dimethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
属性
分子式 |
C8H15N5O |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-8(3,10)7(9)14/h4,10H2,1-3H3,(H2,9,14) |
InChI 键 |
MJRKTTHOSYCNAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)



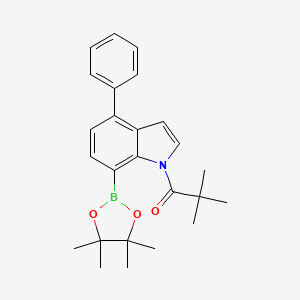
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)
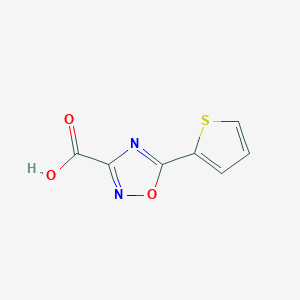
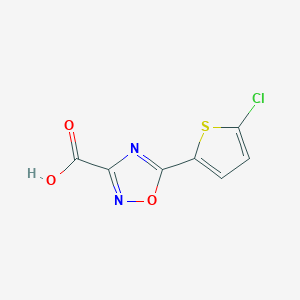
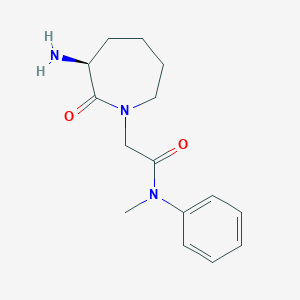
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
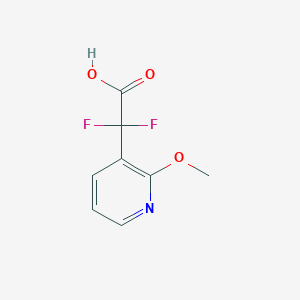


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)
